![molecular formula C72H122S4Sn2 B12503168 [4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12503168.png)
[4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, materials science, and medicinal chemistry. This particular compound features a unique structure with multiple thiophene and stannyl groups, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of [4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane involves several steps. Typically, the synthetic route includes the following steps:
Formation of the thiophene rings: This step involves the synthesis of 4,5-didodecylthiophene-2-carbaldehyde through a series of reactions, including halogenation and Grignard reactions.
Cyclization: The thiophene rings are then cyclized to form the thienobenzothiol core.
Stannylation: benzothiol core using organotin reagents under controlled conditions.
Chemical Reactions Analysis
[4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the stannyl groups.
Substitution: The stannyl groups can be substituted with other functional groups through reactions with halides or other electrophiles.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it a potential candidate for use in organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Its ability to form stable thin films and its interesting optical properties make it useful in the development of new materials for various applications.
Medicinal Chemistry: Organotin compounds have shown potential as anticancer agents, and this compound could be explored for its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of [4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is not well-documented. organotin compounds generally exert their effects by interacting with cellular proteins and enzymes, disrupting normal cellular functions. The specific molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar compounds to [4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane include other organotin compounds with thiophene and stannyl groups. Some examples are:
- [4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane : This compound has similar structural features and electronic properties.
- [4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane : Another similar compound with potential applications in organic electronics and materials science.
The uniqueness of [4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane lies in its specific arrangement of thiophene and stannyl groups, which impart distinct electronic and optical properties.
Properties
Molecular Formula |
C72H122S4Sn2 |
|---|---|
Molecular Weight |
1353.4 g/mol |
IUPAC Name |
[4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C66H104S4.6CH3.2Sn/c1-5-9-13-17-21-25-29-33-37-41-45-55-53-61(69-59(55)47-43-39-35-31-27-23-19-15-11-7-3)63-57-49-51-68-66(57)64(58-50-52-67-65(58)63)62-54-56(46-42-38-34-30-26-22-18-14-10-6-2)60(70-62)48-44-40-36-32-28-24-20-16-12-8-4;;;;;;;;/h49-50,53-54H,5-48H2,1-4H3;6*1H3;; |
InChI Key |
RKLFJZBOKVNIND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC(=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)CCCCCCCCCCCC)CCCCCCCCCCCC)[Sn](C)(C)C)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-ethyl-5-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B12503089.png)

![N-(2,4-Dimethylphenyl)-4-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-1,4-diazepane-1-carboxamide](/img/structure/B12503092.png)
![Ethyl 3-{[(3,5-dichloro-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12503099.png)
![10,16-diphenyl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12503101.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-propan-2-ylglycinamide](/img/structure/B12503108.png)
![(4R,4'R)-2,2'-Cyclohexylidenebis[4-tert-butyl-4,5-dihydrooxazole]](/img/structure/B12503112.png)
![N,N-dicyclohexyl-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12503116.png)
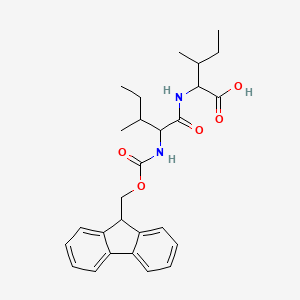
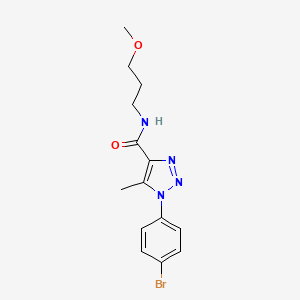
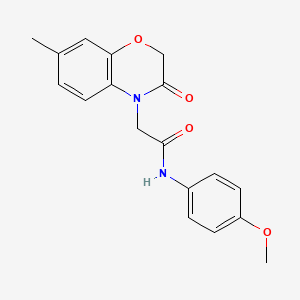
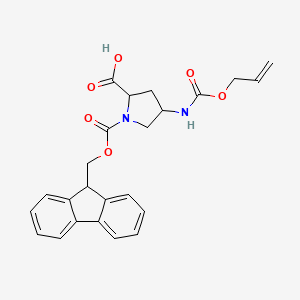
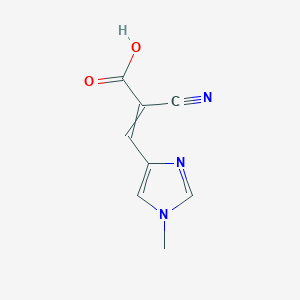
![1-[2-(Tert-butylamino)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503181.png)
